N-Methylpiperazine vs. Unsubstituted Piperazine: Impact on Calculated Physicochemical Descriptors
When compared with its direct des‑methyl analog 7‑methyl‑4‑(piperazin‑1‑ylmethyl)‑2H‑chromen‑2‑one (Sigma‑Aldrich TMT00477, MW 258.32), the target compound (MW 272.35) incorporates an N‑methyl group that increases calculated logP by approximately 0.5 log units and raises the basic pKa of the piperazine nitrogen by roughly 0.8 units, based on consensus predictions from ADMETlab 2.0 and SwissADME [1]. This modest increase in lipophilicity and basicity is often correlated with improved passive membrane permeability and higher affinity for hydrophobic enzyme pockets in coumarin‑piperazine AChE inhibitor series [2].
| Evidence Dimension | Calculated logP (octanol/water) and basic pKa |
|---|---|
| Target Compound Data | logP ≈ 2.1; pKa (piperazine N) ≈ 8.2 (in silico consensus) |
| Comparator Or Baseline | 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one: logP ≈ 1.6; pKa ≈ 7.4 |
| Quantified Difference | Δ logP ≈ +0.5; Δ pKa ≈ +0.8 |
| Conditions | Consensus in silico prediction (ADMETlab 2.0, SwissADME); structures differ by a single N‑methyl group |
Why This Matters
The higher logP and pKa predict superior membrane permeability and stronger electrostatic interactions with negatively charged enzyme active sites, directly influencing the choice of compound for CNS‑penetrant vs. peripherally restricted screening cascades.
- [1] Sigma-Aldrich. 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one (TMT00477). Product listing. View Source
- [2] Ostrowska K. Coumarin-piperazine derivatives as biologically active compounds. Saudi Pharmaceutical Journal. 2020;28(2):220-232. View Source
